3-Ethyl-8-(ethylaminoethyl)-7-methoxyflavone hydrochloride
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Overview
Description
3-Ethyl-8-(ethylaminoethyl)-7-methoxyflavone hydrochloride is a synthetic flavonoid derivative Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-8-(ethylaminoethyl)-7-methoxyflavone hydrochloride typically involves multiple steps, starting from a flavone precursor. The process includes:
Alkylation: Introduction of the ethyl group at the 3-position of the flavone ring.
Amination: Addition of the ethylaminoethyl group at the 8-position.
Methoxylation: Introduction of the methoxy group at the 7-position.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt for increased stability and solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and reagents would be selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-8-(ethylaminoethyl)-7-methoxyflavone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydroflavone.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the flavone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates can be employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydroflavones.
Scientific Research Applications
3-Ethyl-8-(ethylaminoethyl)-7-methoxyflavone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-Ethyl-8-(ethylaminoethyl)-7-methoxyflavone hydrochloride involves its interaction with various molecular targets and pathways. It may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-7-methoxyflavone: Lacks the ethylaminoethyl group, which may affect its biological activity.
8-(Ethylaminoethyl)-7-methoxyflavone: Lacks the ethyl group at the 3-position, potentially altering its chemical properties.
7-Methoxyflavone: A simpler flavone derivative without the additional ethyl and ethylaminoethyl groups.
Uniqueness
3-Ethyl-8-(ethylaminoethyl)-7-methoxyflavone hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
67238-78-2 |
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Molecular Formula |
C21H24ClNO3 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
ethyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-yl)methyl]azanium;chloride |
InChI |
InChI=1S/C21H23NO3.ClH/c1-4-15-19(23)16-11-12-18(24-3)17(13-22-5-2)21(16)25-20(15)14-9-7-6-8-10-14;/h6-12,22H,4-5,13H2,1-3H3;1H |
InChI Key |
XLEDBNIEQNOPBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC2=C(C1=O)C=CC(=C2C[NH2+]CC)OC)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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